molecular formula C12H12N2 B13610939 1-(Isoquinolin-5-yl)cyclopropan-1-amine

1-(Isoquinolin-5-yl)cyclopropan-1-amine

Cat. No.: B13610939
M. Wt: 184.24 g/mol
InChI Key: ZIAATHFBPROUMA-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)cyclopropan-1-amine is a bicyclic aromatic compound featuring a cyclopropane ring directly bonded to an isoquinoline scaffold. The cyclopropane moiety introduces significant steric and electronic effects, enhancing structural rigidity and metabolic stability compared to linear alkylamines.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-isoquinolin-5-ylcyclopropan-1-amine

InChI

InChI=1S/C12H12N2/c13-12(5-6-12)11-3-1-2-9-8-14-7-4-10(9)11/h1-4,7-8H,5-6,13H2

InChI Key

ZIAATHFBPROUMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=CN=C3)N

Origin of Product

United States

Chemical Reactions Analysis

1-(Isoquinolin-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The cyclopropane ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

1-(Isoquinolin-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(Isoquinolin-5-yl)cyclopropan-1-amine with related cyclopropanamine derivatives, focusing on structural features, physicochemical properties, and biological relevance.

1-(Isoquinolin-5-yl)propan-1-amine

  • Structure : Replaces the cyclopropane ring with a linear propylamine chain.
  • Applications: Not explicitly stated in the evidence, but linear amines are common in intermediates for kinase inhibitors.

1-(1-Methylindol-5-yl)cyclopropan-1-amine

  • Structure: Substitutes isoquinoline with a 1-methylindole group.
  • Key Differences: Molecular Weight: 186.25 g/mol (vs. ~207 g/mol estimated for the isoquinoline analog). pKa: Predicted 9.32, indicating moderate basicity suitable for blood-brain barrier penetration . Therapeutic Relevance: Indole derivatives are prevalent in serotonin receptor modulators and kinase inhibitors .

1-(Trifluoromethyl)cyclopropan-1-amine Derivatives

  • Structure : Features a trifluoromethyl group on the cyclopropane ring.
  • Key Differences :
    • Electron-Withdrawing Effects : The -CF₃ group increases metabolic stability and acidity (pKa ~8.5–9.5) .
    • Biological Activity : Used in β-secretase (BACE1) inhibitors, as seen in compound 5u (IC₅₀ = 67 nM) .

Catequentinib (1-[({4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl}oxy)methyl]cyclopropan-1-amine)

  • Structure: Combines cyclopropanamine with a quinoline-indole hybrid scaffold.
  • Key Differences :
    • Molecular Weight : ~450–500 g/mol (significantly larger due to extended aromatic systems).
    • Therapeutic Use : Tyrosine kinase inhibitor with antineoplastic activity, targeting HER2 and other oncogenic pathways .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Area
This compound* C₁₂H₁₃N₂ ~207 (estimated) Isoquinoline, cyclopropane Not explicitly stated
1-(1-Methylindol-5-yl)cyclopropan-1-amine C₁₂H₁₄N₂ 186.25 1-Methylindole, cyclopropane CNS disorders, oncology
1-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇F₃N·HCl 177.56 -CF₃, cyclopropane BACE1 inhibitors
Catequentinib C₂₆H₂₄FN₃O₃ 461.49 Quinoline, indole, cyclopropane Oncology

*Estimated based on analogous compounds.

Research Implications

  • Isoquinoline vs. Indole Scaffolds: Isoquinoline’s extended π-system may enhance interactions with aromatic residues in enzyme active sites, but indole derivatives offer better solubility and synthetic accessibility .
  • Cyclopropane’s Role : The cyclopropane ring improves metabolic stability and enforces a planar conformation, critical for target engagement in both CNS and oncology targets .
  • Fluorine Substitution : Trifluoromethyl groups enhance bioavailability and binding affinity through hydrophobic and electrostatic effects .

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